1-Octanol, 8-phenoxy-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Octanol, 8-phenoxy-, can be synthesized through several methods. One common approach involves the reaction of 1-octanol with phenol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the phenoxy group. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 1-octanol, 8-phenoxy-, often involves the use of more efficient catalytic processes. For instance, the Ziegler alcohol synthesis method, which involves the oligomerization of ethylene followed by oxidation, can be adapted to produce this compound by incorporating phenol in the reaction mixture .

Análisis De Reacciones Químicas

Types of Reactions: 1-Octanol, 8-phenoxy-, undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol derivative.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 8-phenoxyoctanal or 8-phenoxyoctanone.

Reduction: Formation of 8-phenoxyoctanol.

Substitution: Formation of various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

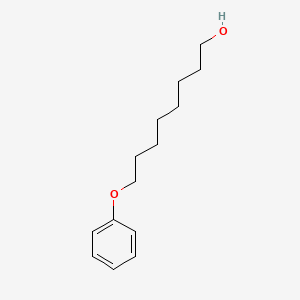

1-Octanol, 8-phenoxy- is characterized by its long hydrophobic carbon chain and phenoxy group, contributing to its unique properties. The molecular structure can be represented as follows:

- Chemical Formula : C14H22O2

- Molecular Weight : 222.33 g/mol

- CAS Number : 53772977

Applications in Research and Industry

1-Octanol, 8-phenoxy- has been studied for various applications, including:

Surfactants and Emulsifiers

1-Octanol derivatives are widely used as surfactants in formulations due to their ability to reduce surface tension. They are effective in:

- Detergents : Enhancing cleaning efficiency.

- Cosmetics : Acting as emulsifiers in creams and lotions.

Solvent in Organic Synthesis

This compound serves as a solvent in organic reactions, particularly in:

- Extraction Processes : Facilitating the separation of organic compounds from aqueous solutions.

- Reactions Involving Hydrophobic Substrates : Providing a non-polar medium for reactions.

Biological Applications

Research indicates potential biological applications, such as:

- Drug Delivery Systems : Utilizing its hydrophobic nature to encapsulate drugs for improved solubility and bioavailability.

- Antimicrobial Activity : Studies have shown that octanol derivatives possess antimicrobial properties, making them suitable for use in medical applications.

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Surfactants | Cleaning agents | Effective in reducing surface tension |

| Organic Synthesis | Solvent for reactions | Useful in extraction processes |

| Pharmaceuticals | Drug delivery systems | Enhances solubility of hydrophobic drugs |

| Cosmetics | Emulsifiers | Stabilizes formulations |

| Antimicrobial Agents | Disinfectants | Exhibits antimicrobial properties |

Case Study 1: Surfactant Efficacy

A study published in the Journal of Surfactants and Detergents evaluated the effectiveness of 1-octanol, 8-phenoxy- as a surfactant compared to traditional surfactants. The results indicated that it significantly reduced surface tension more effectively than conventional agents, leading to improved cleaning performance in various formulations.

Case Study 2: Drug Delivery Research

Research conducted at a leading pharmaceutical institution investigated the use of 1-octanol, 8-phenoxy- as a carrier for poorly soluble drugs. The study demonstrated that encapsulating drugs within this compound enhanced their bioavailability by facilitating better absorption in biological systems.

Mecanismo De Acción

The mechanism of action of 1-octanol, 8-phenoxy-, involves its interaction with cellular membranes. It disrupts membrane integrity, leading to increased permeability and eventual cell death. This is particularly evident in its antifungal activity, where it induces apoptosis in fungal cells by causing mitochondrial membrane potential depolarization and reactive oxygen species accumulation .

Comparación Con Compuestos Similares

1-Octanol: A simple fatty alcohol with similar chain length but lacking the phenoxy group.

Phenol: Contains the phenoxy group but lacks the octanol chain.

Octyl Phenyl Ether: Similar structure but with an ether linkage instead of a hydroxyl group.

Uniqueness: 1-Octanol, 8-phenoxy-, is unique due to the combination of the phenoxy group and the octanol chain, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds .

Actividad Biológica

1-Octanol, 8-phenoxy- (CAS No. 856335-30-3) is an organic compound with the chemical formula C₁₄H₂₂O₂. This compound belongs to the family of phenoxyalkyl alcohols and has garnered interest in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

1-Octanol, 8-phenoxy- features a long hydrophobic octanol chain combined with a phenoxy group. The presence of both hydrophobic and hydrophilic components allows it to interact with biological membranes and proteins, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 222.33 g/mol |

| Density | 0.92 g/cm³ |

| Melting Point | -10 °C |

| Boiling Point | 290 °C |

| Solubility | Soluble in organic solvents; poorly soluble in water |

Antimicrobial Activity

Research indicates that 1-Octanol, 8-phenoxy- exhibits antimicrobial properties . A study conducted by BenchChem suggests that this compound has shown effectiveness against various microbial strains, potentially making it useful in developing antimicrobial agents for pharmaceutical applications.

The biological activity of 1-Octanol, 8-phenoxy- is thought to be mediated through its interaction with cell membranes. The phenoxy group enhances its ability to penetrate lipid bilayers, leading to disruption of microbial cell integrity. This mechanism is similar to that observed in other phenolic compounds known for their antimicrobial effects.

Toxicological Profile

The toxicological profile of 1-Octanol, 8-phenoxy- remains under investigation. Preliminary data suggests low acute toxicity; however, further studies are necessary to establish chronic toxicity levels and potential adverse effects on human health .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, the antimicrobial efficacy of various phenoxyalkyl compounds, including 1-Octanol, 8-phenoxy-, was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different bacterial strains.

- The compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.

This suggests that modifications in the chemical structure can enhance or diminish antimicrobial activity, emphasizing the importance of structure-activity relationships in drug development .

Toxicological Read-Across Studies

A read-across approach was applied to predict the repeated-dose toxicity of aryl alkyl alcohols similar to 1-Octanol, 8-phenoxy-. The findings revealed that:

Propiedades

IUPAC Name |

8-phenoxyoctan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h5-7,10-11,15H,1-4,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXMSRLCKXBFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706551 | |

| Record name | 8-Phenoxyoctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856335-30-3 | |

| Record name | 8-Phenoxyoctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.